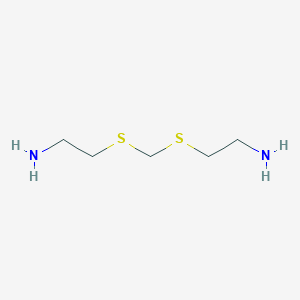

Bis(2-aminoethylthio)methane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethylsulfanylmethylsulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S2/c6-1-3-8-5-9-4-2-7/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNRRILYMLFXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCSCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Thioether Amine Ligand Systems

Thioether-amine ligands represent a significant class of compounds in coordination chemistry, valued for their ability to form stable complexes with a variety of metal ions. The presence of both soft thioether sulfur donors and hard amine nitrogen donors within the same molecule allows for versatile coordination behavior and the stabilization of different oxidation states of the metal centers.

The amino groups in Bis(2-aminoethylthio)methane enhance its solubility in aqueous solutions and provide sites for chelation with transition metals. This dual functionality is crucial in the design of ligands for specific catalytic applications or as models for biological systems. nih.gov The thioether component, while a weaker ligand than a thiolate, is important for coordinating with soft metal ions like Cu(I) and can play a role in the facile transfer of metal ions in chemical processes. nih.gov The structural framework of this compound, with its flexible ethylene (B1197577) bridges, allows the donor atoms to arrange around a metal center, influencing the geometry and reactivity of the resulting coordination complex.

The coordination chemistry of thioether-amine ligands is a rich field of study. For instance, research on related N2S2 donor ligands has shown that the nature of the ligand backbone and the substituents on the donor atoms significantly impact the coordination geometry and the properties of the resulting metal complexes. researchgate.net Studies on various thioether-amine ligands have demonstrated their application in asymmetric catalysis, where the chiral environment created by the ligand influences the stereochemical outcome of a reaction. academie-sciences.fr

High Resolution Spectroscopic and Structural Elucidation of Bis 2 Aminoethylthio Methane

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques for Structural Assignment

While specific experimental NMR spectra for Bis(2-aminoethylthio)methane are not widely published, its structure can be reliably predicted based on established principles of NMR spectroscopy and data from analogous molecules. Both ¹H and ¹³C NMR would provide definitive evidence for the molecular structure by identifying the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule: the amino (-NH₂), the methylene (B1212753) adjacent to the sulfur and nitrogen (-S-CH₂-CH₂-N), and the central methylene group flanked by two sulfur atoms (-S-CH₂-S-).

The -NH₂ protons would likely appear as a broad singlet, with a chemical shift influenced by solvent and concentration due to hydrogen bonding.

The -S-CH₂-CH₂-N- protons would present as two triplets due to coupling with each other. The protons on the carbon adjacent to the electronegative nitrogen atom would be deshielded and appear further downfield compared to those adjacent to the sulfur atom.

The -S-CH₂-S- protons would appear as a singlet, as they have no adjacent protons to couple with. Its chemical shift would be influenced by the two adjacent sulfur atoms.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display three signals, corresponding to the three chemically non-equivalent carbon atoms.

The carbon of the central -S-CH₂-S- group.

The carbon of the -S-CH₂- group.

The carbon of the -CH₂-N group, which would be the most downfield of the aliphatic carbons due to the high electronegativity of the attached nitrogen atom. For comparison, the related compound Bis(methylthio)methane shows ¹³C NMR signals for its CH₃ group at a specific chemical shift, providing a reference point for carbons attached to sulfur. hmdb.ca

Interactive Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~ 1.5 - 2.5 | Broad Singlet | -NH₂ |

| ¹H | ~ 2.6 - 2.8 | Triplet | -S-CH₂-CH₂-N- |

| ¹H | ~ 2.8 - 3.0 | Triplet | -S-CH₂-CH₂-N- |

| ¹H | ~ 3.7 - 3.9 | Singlet | -S-CH₂-S- |

| ¹³C | ~ 35 - 40 | - | -S-C H₂-S- |

| ¹³C | ~ 30 - 35 | - | -S-C H₂- |

| ¹³C | ~ 40 - 45 | - | -C H₂-N |

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₅H₁₄N₂S₂), the molecular weight is 166.31 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 166. Given the presence of two nitrogen atoms, this molecular ion peak will conform to the nitrogen rule, exhibiting an even m/z value.

The fragmentation of the molecular ion is anticipated to follow pathways characteristic of thioethers and amines. acs.orgmiamioh.edu Key fragmentation mechanisms would include:

Alpha-cleavage: This is a predominant fragmentation mode for both thioethers and amines. miamioh.edu Cleavage of the C-C bond adjacent to the nitrogen or the C-S bond adjacent to the sulfur would lead to the formation of stable resonance-stabilized cations.

Cleavage of the C-S bond: Breakage of the carbon-sulfur bond can lead to various fragment ions. The fragmentation of thioether bridges has been shown to proceed through intermediates like ketoimines in related biomolecules. researchgate.net

Interactive Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment | Fragmentation Pathway |

| 166 | [C₅H₁₄N₂S₂]⁺ | Molecular Ion (M⁺) |

| 121 | [C₃H₇N₂S₂]⁺ | Loss of -CH₂CH₂NH₂ |

| 91 | [CH₅N₂S]⁺ | Cleavage at central CH₂ and rearrangement |

| 75 | [C₂H₅NS]⁺ | Cleavage of the ethylamino group |

| 61 | [CH₅S₂]⁺ | Cleavage around the central methylene |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage at the amino group |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. ksu.edu.sa For this compound, the spectra would be characterized by vibrations of the N-H, C-H, C-N, and C-S bonds.

N-H Vibrations: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The asymmetric stretch occurs at a higher frequency than the symmetric stretch. orgchemboulder.comlibretexts.org An N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹. orgchemboulder.com A broad N-H wagging band may also be observed between 665-910 cm⁻¹. orgchemboulder.com

C-H Vibrations: The C-H stretching vibrations of the methylene groups are expected in the 2850-3000 cm⁻¹ region. uci.edu Bending vibrations for CH₂ groups, such as scissoring (~1470 cm⁻¹), rocking, wagging, and twisting, will also be present in the fingerprint region. researchgate.netyoutube.comresearchgate.net

C-S and C-N Vibrations: The C-S stretching vibrations for thioethers typically appear as weak to medium bands in the 600-800 cm⁻¹ range. The C-N stretching of aliphatic amines is found in the 1020-1250 cm⁻¹ region. orgchemboulder.comlibretexts.org

Raman spectroscopy would be particularly useful for observing the S-S bond if any disulfide impurities were present, as this bond often gives a characteristic Raman signal. tandfonline.com Furthermore, the symmetric vibrations of the C-S-C backbone would be more Raman active, while the polar N-H and C-N bonds would show strong IR absorption. mt.com

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR (Medium-Strong), Raman (Medium) nih.govresearchgate.netresearchgate.netnih.gov |

| C-H Stretch (methylene) | 2850 - 3000 | IR (Strong), Raman (Strong) uci.edu |

| N-H Bend (scissoring) | 1580 - 1650 | IR (Medium-Strong) orgchemboulder.comfiveable.me |

| CH₂ Bend (scissoring) | ~1470 | IR (Medium), Raman (Medium) researchgate.netresearchgate.net |

| C-N Stretch | 1020 - 1250 | IR (Medium), Raman (Weak) orgchemboulder.comlibretexts.org |

| N-H Wag | 665 - 910 | IR (Broad, Strong) orgchemboulder.com |

| C-S Stretch | 600 - 800 | IR (Weak-Medium), Raman (Strong) researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

While no crystal structure for the free ligand this compound has been reported, its structural characteristics can be inferred from its potential as a chelating agent in coordination chemistry. The presence of two primary amine nitrogen atoms and two thioether sulfur atoms makes it a potential tetradentate N₂S₂ donor ligand.

The flexible ethylene (B1197577) bridges between the donor atoms would allow the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. mdpi.com It is expected to form stable five-membered chelate rings upon coordination. Crystal structures of metal complexes containing similar amino-thiol or diamino ligands show that these types of ligands can coordinate to metal centers in various geometries, including octahedral and distorted trigonal-bipyramidal. nih.govnih.govresearchgate.net In the solid state, the free ligand would likely exhibit intermolecular hydrogen bonding between the amine groups, influencing its crystal packing. The conformational flexibility around the C-S and C-C bonds would be a key determinant of its solid-state structure. libretexts.org

Coordination Chemistry and Metal Complexation of Bis 2 Aminoethylthio Methane

Ligand Design Principles and Coordination Modes

Bis(2-aminoethylthio)methane, with its two primary amine nitrogen donors and two thioether sulfur donors connected by a flexible methylene (B1212753) bridge, is designed to act as a tetradentate chelating agent. The flexibility of the ethylthio arms and the central methylene group allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

Key Design Principles:

Chelate Effect: As a tetradentate ligand, this compound is expected to form highly stable complexes due to the chelate effect, which is the enhanced stability of a complex containing one or more chelate rings compared to a complex with monodentate ligands of similar donor strength.

Hard and Soft Acid-Base Theory: The ligand possesses both "hard" nitrogen donor atoms (primary amines) and "soft" sulfur donor atoms (thioethers). This dual character allows it to effectively coordinate with a range of metal ions. It is anticipated to form strong bonds with borderline metal ions and also show affinity for both hard and soft metal centers.

Flexibility: The aliphatic backbone of the ligand provides significant conformational flexibility, enabling it to form stable five- or six-membered chelate rings with a metal ion. This adaptability allows for the formation of complexes with various coordination geometries, including octahedral, square planar, and tetrahedral.

Common Coordination Modes:

Based on analogous N2S2 ligands, this compound is expected to exhibit several coordination modes:

cis-Coordination: The ligand can wrap around a metal ion in a cis fashion, where the two nitrogen atoms and the two sulfur atoms occupy adjacent positions in the coordination sphere. This is a common mode for forming octahedral complexes.

trans-Coordination: In some cases, particularly with square planar geometries, the ligand might be forced into a trans conformation, although this is generally less favorable for flexible tetradentate ligands.

Bridging Ligand: While less common for this type of flexible ligand, under specific conditions, it could potentially bridge two metal centers, with each N,S-chelate arm coordinating to a different metal ion.

The preferred coordination mode will be dictated by the size, charge, and electronic configuration of the metal ion, as well as the reaction conditions.

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with N2S2 donor ligands is typically achieved through the direct reaction of the ligand with a metal salt in a suitable solvent. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and properties.

First-row transition metals (from Scandium to Zinc) display a rich and varied coordination chemistry. The interaction of this compound with these metals is expected to yield complexes with distinct geometries and magnetic properties.

Synthesis: A general synthetic route would involve the reaction of this compound with a metal(II) salt (e.g., chloride, nitrate, or perchlorate) in a 1:1 molar ratio in a solvent like methanol (B129727) or ethanol. Gentle heating or refluxing may be required to facilitate the reaction.

Characterization and Expected Geometries:

Chromium(III) and Cobalt(III): These ions typically form octahedral complexes. With this compound, a complex of the type [M(L)X2]+ (where L is the ligand and X is a monodentate anion) would be expected, with the ligand adopting a cis-octahedral arrangement.

Iron(II)/(III): Iron complexes could be either octahedral or, in some cases, five-coordinate. The spin state (high-spin or low-spin) would depend on the ligand field strength.

Nickel(II): Ni(II) complexes with N2S2 ligands are known to exhibit a variety of geometries, including octahedral, square planar, and tetrahedral. researchgate.netrsc.org With this compound, an octahedral [Ni(L)X2] complex is likely in the presence of coordinating anions. In the absence of strongly coordinating anions, a square planar, diamagnetic [Ni(L)]2+ complex might be formed. researchgate.net

Copper(II): Cu(II) complexes with N2S2 ligands often exhibit distorted geometries due to the Jahn-Teller effect. rsc.org Square planar or distorted square pyramidal geometries are common. A complex of the type [Cu(L)]2+ would likely be square planar, while [Cu(L)X]+ could be square pyramidal.

Zinc(II): As a d10 ion, Zn(II) does not have crystal field stabilization energy and its geometry is primarily determined by steric factors. Tetrahedral or five-coordinate geometries are common for zinc complexes with tetradentate ligands.

A representative table of expected properties for first-row transition metal complexes is provided below.

| Metal Ion | Expected Geometry | Expected Magnetic Behavior |

| Cr(III) | Octahedral | Paramagnetic |

| Mn(II) | Octahedral (high-spin) | Paramagnetic |

| Fe(II)/(III) | Octahedral | Paramagnetic (high or low spin) |

| Co(II) | Octahedral or Tetrahedral | Paramagnetic |

| Ni(II) | Octahedral or Square Planar | Paramagnetic or Diamagnetic |

| Cu(II) | Distorted Octahedral/Square Pyramidal/Square Planar | Paramagnetic |

| Zn(II) | Tetrahedral or Five-coordinate | Diamagnetic |

Please note: This table is based on general principles of coordination chemistry for N2S2 ligands and represents expected, not experimentally confirmed, properties for this compound complexes.

The coordination chemistry of second and third-row transition metals with N/S donor ligands is also of significant interest, often leading to complexes with different coordination numbers and reactivity compared to their first-row counterparts. These heavier transition metals generally favor lower spin states and can form strong metal-ligand bonds.

Ruthenium(II)/(III), Rhodium(III), and Iridium(III): These ions almost exclusively form octahedral complexes. The synthesis would be similar to that for first-row metals, though reaction times may be longer. The resulting complexes are expected to be stable and kinetically inert.

Palladium(II) and Platinum(II): These d8 ions have a strong preference for square planar geometry. They would be expected to form [M(L)]2+ complexes with this compound.

Silver(I) and Gold(I)/(III): Ag(I) typically forms linear, two-coordinate complexes, but can also adopt higher coordination numbers with chelating ligands. Au(I) also prefers linear coordination, while Au(III) is isoelectronic with Pt(II) and favors square planar geometry.

The coordination chemistry of lanthanides and actinides is dominated by electrostatic interactions, with the large, highly charged metal ions favoring coordination with hard donor atoms. While N-donor ligands are common, the softer S-donor atoms of this compound would have a weaker interaction.

Lanthanides: Lanthanides typically exhibit high coordination numbers (8 or 9 are common) and form complexes with water or other solvent molecules in addition to the primary ligand. stackexchange.com The interaction with this compound would likely involve the nitrogen donors primarily, with weaker interactions from the sulfur atoms. The synthesis would likely be carried out in a non-aqueous solvent to prevent hydrolysis of the metal ion.

Actinides: Actinides, particularly the earlier actinides, have a greater tendency to form covalent bonds compared to lanthanides, and interactions with softer donor atoms like sulfur are more favorable. acs.orghbni.ac.in Therefore, this compound could be a more effective ligand for actinides than for lanthanides, potentially leading to complexes with more defined structures. However, the coordination chemistry of actinides is complex and influenced by the availability of 5f orbitals for bonding.

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for characterizing the coordination environment of metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the ligand to the metal ion. The N-H stretching and bending vibrations of the amine groups, as well as the C-S stretching vibrations of the thioether groups, are expected to shift upon coordination. For instance, a shift to lower wavenumbers for the ν(N-H) band is indicative of coordination of the nitrogen atom.

UV-Visible (Electronic) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the geometry of the complex. For first-row transition metal complexes, d-d transitions are typically observed in the visible region. The position and intensity of these bands are characteristic of the metal ion and its coordination environment. For example, octahedral Ni(II) complexes typically show three spin-allowed d-d transitions, while square planar complexes often have a single, more intense band at higher energy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Ni(II) square planar, Zn(II)), 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the ligand protons will change upon coordination. For paramagnetic complexes, NMR spectra are often broad and more difficult to interpret, but can still provide valuable information about the magnetic properties and structure.

A summary of expected spectroscopic features is presented below.

| Technique | Expected Observations for this compound Complexes |

| IR Spectroscopy | Shift in ν(N-H) and δ(N-H) bands of the amine groups upon coordination. Shift in ν(C-S) bands of the thioether groups. |

| UV-Vis Spectroscopy | d-d transitions in the visible region for colored transition metal complexes, characteristic of the metal ion's geometry. Charge transfer bands in the UV region. |

| NMR Spectroscopy | For diamagnetic complexes, shifts in proton and carbon signals of the ligand upon coordination, providing structural information. Broadened signals for paramagnetic complexes. |

Please note: This table is based on general principles of coordination chemistry for N2S2 ligands and represents expected, not experimentally confirmed, properties for this compound complexes.

Magnetic Properties of this compound Metal Complexes

The magnetic properties of transition metal complexes are determined by the number of unpaired electrons in the d-orbitals of the metal ion. Magnetic susceptibility measurements can therefore be used to determine the oxidation state and spin state of the metal, which in turn provides insight into the coordination geometry.

Paramagnetism: Complexes with one or more unpaired electrons will be paramagnetic. The magnetic moment can be measured and compared to theoretical spin-only values to infer the geometry. For example, octahedral Ni(II) complexes (two unpaired electrons) are expected to have a magnetic moment of around 2.8-3.3 B.M., while tetrahedral Ni(II) complexes have higher moments (around 3.5-4.2 B.M.). christuniversity.inscielo.br

Diamagnetism: Complexes with no unpaired electrons are diamagnetic and are repelled by a magnetic field. Square planar Ni(II) complexes are typically diamagnetic. researchgate.net

Magnetic Exchange Interactions: In polynuclear complexes, where two or more metal ions are in close proximity, magnetic exchange interactions can occur, leading to either ferromagnetic (parallel alignment of spins) or antiferromagnetic (antiparallel alignment of spins) coupling.

The magnetic properties of lanthanide complexes are more complex due to significant spin-orbit coupling.

Electrochemical Behavior of this compound Coordinated Systems

Detailed electrochemical data for metal complexes specifically incorporating the this compound ligand is not extensively documented in publicly available research. However, the electrochemical behavior of such complexes can be inferred from studies on analogous N₂S₂ donor ligands. The interplay between the metal center and the electronic properties of the amino and thioether groups governs the redox characteristics of these systems.

For instance, in related nickel(II) complexes with N₂S₂ donor sets, quasi-reversible Ni(II)/Ni(III) redox couples are often observed. The exact potential of this couple is sensitive to the ligand architecture and the coordination geometry. Tetrahedral distortions in otherwise square-planar complexes can significantly impact the reduction potentials. It is reasonable to hypothesize that a this compound complex with nickel(II) would exhibit similar behavior, with the flexible methylene bridge allowing for potential geometric distortions that would be reflected in its electrochemical signature.

Similarly, copper(II) complexes with N₂S₂ ligands typically display a Cu(II)/Cu(I) redox process. The stability of the Cu(I) state is enhanced by the soft thioether donors, which can influence the reversibility and potential of this couple. The electrochemical behavior of a copper(II)-Bis(2-aminoethylthio)methane complex would likely be characterized by a one-electron reduction, with the specifics of the voltammogram providing insight into the stability of the resulting copper(I) species.

Table 1: Postulated Electrochemical Data for Metal Complexes of this compound

| Metal Ion | Proposed Redox Couple | Estimated Potential Range (V vs. SHE) | Notes |

| Nickel(II) | Ni(II)/Ni(III) | +0.5 to +1.0 | Potential is sensitive to geometric distortions. |

| Copper(II) | Cu(II)/Cu(I) | -0.2 to +0.2 | Reversibility depends on the stability of the Cu(I) complex. |

| Cobalt(II) | Co(II)/Co(III) | +0.3 to +0.8 | May involve changes in coordination geometry upon oxidation. |

Note: The data in this table is hypothetical and based on trends observed for structurally similar N₂S₂ ligands. Experimental verification is required.

Reactivity Studies of Coordinated this compound

The reactivity of coordinated this compound is a multifaceted area, encompassing ligand-centered reactions, substitution reactions at the metal center, and potential catalytic applications. Again, specific studies on this ligand are scarce, but parallels can be drawn from the broader field of N₂S₂ coordination chemistry.

One key aspect of reactivity involves the thioether sulfur atoms. While generally stable, coordinated thioethers can undergo oxidation to sulfoxides or sulfones under certain conditions. The susceptibility to oxidation would depend on the electron density at the sulfur atoms, which is modulated by the coordinated metal ion. A more electron-rich metal center might render the thioether groups more susceptible to electrophilic attack.

The amino groups of the coordinated ligand can also exhibit reactivity. For instance, they can undergo condensation reactions with aldehydes or ketones to form Schiff base macrocyclic ligands in a metal-templated synthesis. The presence of the metal ion can pre-organize the this compound ligand, facilitating such cyclization reactions that might be less efficient in the absence of the metal.

Furthermore, metal complexes of N₂S₂ ligands have been explored for their catalytic activity in various transformations. For example, cobalt complexes with certain N₂S₂ ligands have shown potential in catalytic processes. A cobalt complex of this compound could potentially catalyze oxidation reactions or act as a model for metalloenzymes with similar active site coordination environments. The reactivity would be highly dependent on the accessibility of coordination sites at the metal center and the ability of the ligand to stabilize different oxidation states of the cobalt.

Table 2: Potential Reactivity Pathways for Coordinated this compound

| Reaction Type | Description | Potential Products |

| Ligand Oxidation | Oxidation of the thioether sulfur atoms. | Coordinated sulfoxide (B87167) or sulfone ligands. |

| Template Synthesis | Condensation of amino groups with dicarbonyls. | Macrocyclic Schiff base complexes. |

| Catalytic Oxidation | Use of the metal complex as a catalyst for oxidation of organic substrates. | Oxidized organic products. |

| Substitution | Displacement of labile co-ligands by other donor molecules. | Mixed-ligand complexes. |

Mechanistic Biochemical Research Applications of Bis 2 Aminoethylthio Methane

Utilization as a Biochemical Probe in Proteomics Research

The unique structure of Bis(2-aminoethylthio)methane, featuring two primary amine groups and two thioether linkages separated by a methylene (B1212753) bridge, makes it a candidate for development as a biochemical probe in proteomics. The primary amine groups can be readily modified with various reporter tags, such as fluorophores or affinity labels, enabling the detection and identification of interacting proteins. The thioether linkages provide a degree of flexibility and a specific spatial arrangement of the reactive amino groups, which could be exploited for targeting particular protein microenvironments.

Table 1: Potential Reporter Tags for Modifying this compound

| Reporter Tag | Detection Method | Application in Proteomics |

| Fluorescein isothiocyanate (FITC) | Fluorescence Microscopy/Spectroscopy | Protein localization and quantification |

| Biotin | Streptavidin-based affinity purification | Isolation of protein complexes |

| Azide or Alkyne (for click chemistry) | Copper-catalyzed or strain-promoted cycloaddition | Bio-orthogonal labeling of proteins |

This table is generated based on common biochemical labeling techniques and the reactive nature of the primary amines in this compound.

Elucidation of Molecular Interactions with Biological Macromolecules

The diamine and dithioether functionalities of this compound allow for various non-covalent interactions with biological macromolecules like proteins and nucleic acids. The positively charged ammonium (B1175870) groups at physiological pH can engage in electrostatic interactions with negatively charged residues on protein surfaces or the phosphate (B84403) backbone of DNA and RNA. The sulfur atoms in the thioether linkages can act as soft nucleophiles and may participate in interactions with soft metal ions within metalloproteins.

Detailed biophysical studies would be required to fully characterize these interactions. Techniques such as isothermal titration calorimetry (ITC) could quantify the thermodynamic parameters of binding, while nuclear magnetic resonance (NMR) spectroscopy could provide insights into the specific atoms involved in the interaction.

Role as a Crosslinking Agent in Biochemical Systems

With two reactive primary amine groups separated by a flexible linker, this compound is well-suited to function as a crosslinking agent. Crosslinking agents are invaluable tools in biochemistry for stabilizing protein-protein interactions and for studying the quaternary structure of protein complexes. The length and flexibility of the linker in this compound would determine the optimal distance between reactive sites on the interacting proteins.

The process would involve the activation of the amine groups, for example, using a homobifunctional crosslinker like glutaraldehyde, to form covalent bonds with accessible amino acid residues, typically lysines, on the surfaces of interacting proteins.

Table 2: Comparison of this compound with Common Crosslinking Agents

| Crosslinking Agent | Reactive Groups | Spacer Arm Length (Å) | Target Residues |

| This compound (conceptual) | Primary Amines | ~8-10 (estimated) | Lysine, N-terminus |

| Disuccinimidyl suberate (B1241622) (DSS) | N-hydroxysuccinimide esters | 11.4 | Lysine, N-terminus |

| Formaldehyde (B43269) | Aldehyde | 2.3-3.7 | Lysine, Arginine, Cysteine, etc. |

This table provides a conceptual comparison based on the structure of this compound.

Investigation of Enzyme Inhibition or Activation Mechanisms

This compound has been identified as a potential inhibitor of γ-glutamylcysteine synthetase, the first enzyme in the glutathione (B108866) biosynthesis pathway. usbio.net The mechanism of this potential inhibition is not yet fully elucidated but could involve the compound mimicking a natural substrate or binding to an allosteric site on the enzyme. The two amine groups and the sulfur atoms could play a critical role in binding to the active site of the enzyme, potentially chelating a metal cofactor or forming hydrogen bonds with key amino acid residues.

Further kinetic studies are necessary to determine the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) and to identify the specific interactions responsible for the inhibitory effect. Such studies would provide valuable information about the structure and function of γ-glutamylcysteine synthetase and could guide the design of more potent and specific inhibitors.

Cellular Bioactivity and Antimicrobial Studies of Bis 2 Aminoethylthio Methane

Mechanistic Investigations of Cytotoxic Effects in Cancer Cell Lines

Initial investigations into the anticancer potential of Bis(2-aminoethylthio)methane derivatives have revealed promising, albeit moderate, cytotoxic activity against various human cancer cell lines. Studies involving derivatives of the related compound, bis(2-aminoethyl)amine, have demonstrated growth-inhibitory activity against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines. nih.gov

One of the proposed mechanisms of cytotoxic action involves the induction of apoptosis, or programmed cell death. For instance, a phenethyl derivative of bis(2-aminoethyl)amine was found to induce early apoptosis in 55.7% of CaCo-2 cells. nih.gov Furthermore, the cytotoxic effects appear to be linked to the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage. In melanoma cells (HTB-140), treatment with these derivatives led to LDH secretion ranging from 25.5% to 30.8%. nih.gov

Another key aspect of the cytotoxic mechanism appears to be the modulation of inflammatory pathways. Specifically, derivatives have been shown to reduce the levels of interleukin-6 (IL-6), a pro-inflammatory cytokine implicated in cancer progression. nih.gov For example, a 4-bromophenyl derivative demonstrated a nearly ten-fold inhibition of interleukin release in A549 lung carcinoma cells compared to the control. nih.gov These findings suggest that the anticancer activity of compounds related to this compound may be multifaceted, involving the induction of apoptosis, disruption of cell membrane integrity, and interference with inflammatory signaling.

Interactive Table: Cytotoxic Activity of Bis(2-aminoethyl)amine Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | LDH Release (%) | Key Mechanistic Finding |

| Phenethyl derivative | CaCo-2 | 13.95 ± 2.5 | 16.2 - 27.0 | Induces early apoptosis |

| Phenethyl derivative | A549 | - | 16.2 - 27.0 | Induces apoptosis |

| Phenethyl derivative | HTB-140 | 15.74 ± 1.7 | 25.5 - 30.8 | Highest LDH release |

| 4-bromophenyl derivative | A549 | - | - | Inhibits interleukin-6 release |

Exploration of Differential Cellular Uptake and Localization

The efficacy of any therapeutic agent is contingent upon its ability to reach its target within the cell. While specific studies on the cellular uptake and localization of this compound are limited, the general principles governing the cellular entry of small molecules provide a framework for understanding its potential behavior. The physicochemical properties of a molecule, such as its size, charge, and lipophilicity, are critical determinants of its interaction with the cell membrane and its subsequent intracellular fate.

For small molecules, cellular uptake can occur through various mechanisms, including passive diffusion across the lipid bilayer or via transporter-mediated processes. The presence of amino groups in this compound suggests that at physiological pH, the molecule may be protonated, influencing its charge and interaction with the negatively charged cell membrane. The localization of such compounds can vary, with potential accumulation in specific organelles like mitochondria or lysosomes, which can be pivotal to their mechanism of action. Further research is necessary to elucidate the precise pathways of cellular entry and the subcellular distribution of this compound.

Mechanistic Studies of Antimicrobial Activity Against Pathogenic Microorganisms

The antimicrobial potential of compounds structurally related to this compound has been an area of active investigation, with studies pointing towards efficacy against a range of pathogenic microorganisms.

Gram-Positive Bacterial Efficacy Mechanisms

Research on related sulfur-containing compounds has demonstrated notable activity against Gram-positive bacteria. For instance, a novel bis(pyrazolyl)methane compound exhibited inhibitory effects on the growth of Staphylococcus aureus and Enterococcus faecalis. nih.govnih.gov The mechanism of action against Gram-positive bacteria is thought to be, in part, due to the structural differences in their cell walls compared to Gram-negative bacteria. The thicker peptidoglycan layer and the presence of teichoic acids in Gram-positive bacteria may present a different set of targets and permeability characteristics. nih.gov

One proposed mechanism for related compounds is the disruption of the bacterial membrane potential, potentially through an increased osmotic pressure caused by the release of ions from the compound. nih.gov Furthermore, these compounds have shown the ability to inhibit biofilm formation, a crucial virulence factor for many pathogenic bacteria. For S. aureus, a bis(pyrazolyl)methane derivative was effective at inhibiting biofilm development at concentrations that were non-toxic to eukaryotic cells. nih.govnih.gov

Interactive Table: Antimicrobial Activity of a Bis(pyrazolyl)methane Compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBIC (µg/mL) |

| Staphylococcus aureus | 62.5 | >2000 | 125 |

| Enterococcus faecalis | 250 | >2000 | >2000 |

Gram-Negative Bacterial Efficacy Mechanisms

Gram-negative bacteria, with their protective outer membrane, often present a greater challenge for antimicrobial agents. However, certain mechanisms allow for the penetration and disruption of these pathogens. For some antimicrobial peptides, a key mechanism involves interaction with the lipopolysaccharide (LPS) layer of the outer membrane. mdpi.com Positively charged molecules can bind to the negatively charged LPS, displacing divalent cations like Mg2+ and Ca2+, which are crucial for maintaining the integrity of the outer membrane. mdpi.com This disruption facilitates the entry of the antimicrobial agent into the periplasmic space and subsequent interaction with the inner membrane or intracellular targets.

While direct studies on this compound are not available, the presence of amino groups suggests that it could potentially interact with the LPS layer in a similar manner. Furthermore, once inside the cell, potential mechanisms of action could include the inhibition of essential cellular processes such as DNA replication or protein synthesis. mdpi.com

Antifungal Activity Investigations

The exploration of antifungal properties of related compounds has also yielded promising results. Certain aminothioxanthones, which share structural motifs with this compound, have demonstrated significant antifungal potential against a variety of yeast and filamentous fungi. mdpi.com For example, one such compound was particularly active against Cryptococcus neoformans, Scedosporium spp., Lichtheimia spp., Mucor spp., and various dermatophytes, exhibiting a fungicidal effect. mdpi.com The mechanisms underlying the antifungal activity of these types of compounds are still under investigation but may involve disruption of the fungal cell membrane or interference with essential metabolic pathways.

Modulation of Cellular Pathways and Signaling

The biological effects of this compound and its analogs are ultimately mediated by their interaction with and modulation of cellular pathways and signaling cascades. As mentioned in the context of its cytotoxic effects, a key mechanism appears to be the downregulation of pro-inflammatory signaling pathways, such as the reduction of interleukin-6 levels. nih.gov This modulation of cytokine signaling can have profound effects on cell survival, proliferation, and the tumor microenvironment.

The ability of a compound to induce apoptosis is a clear indication of its interference with fundamental cellular pathways that control cell life and death. This can involve the activation of caspase cascades, the release of cytochrome c from mitochondria, and the regulation of pro- and anti-apoptotic proteins. The precise signaling pathways targeted by this compound that lead to these cellular outcomes remain a critical area for future research. Understanding these molecular interactions will be essential for fully elucidating its therapeutic potential.

This compound: Exploring Its Potential in Advanced Functional Materials

The chemical compound this compound, with its unique molecular structure featuring two primary amine groups and two thioether linkages, presents intriguing possibilities for the development of advanced functional materials. Its potential as a versatile building block in materials science is an area of growing interest. This article explores the prospective applications of this compound in several key areas of materials science, based on its chemical functionalities.

Applications in Materials Science and Advanced Functional Materials

The bifunctional nature of Bis(2-aminoethylthio)methane, possessing both nucleophilic amine groups and coordinating thioether moieties, makes it a candidate for various applications in materials science. These functionalities allow for its integration into a range of material architectures through different chemical reactions.

The presence of two primary amine groups allows this compound to act as a monomer or a crosslinking agent in polymerization reactions. It can theoretically be incorporated into polymer backbones, such as polyamides and polyimides, through reactions with dicarboxylic acids or dianhydrides, respectively. This could impart unique properties to the resulting polymers, including increased flexibility and metal-coordinating capabilities due to the thioether linkages.

In the realm of composites, the amine groups can form covalent bonds with epoxy resins, serving as a curing agent. The resulting polymer network would have sulfur atoms integrated into its structure, which could enhance its refractive index, thermal stability, and adhesion to certain substrates.

While specific research detailing the direct incorporation of this compound into polymers and composites is limited, the fundamental reactivity of its functional groups provides a strong basis for its potential in these applications.

The amine and thioether groups of this compound are well-suited for the modification of material surfaces. The thioether groups can exhibit a strong affinity for noble metal surfaces, such as gold and silver, potentially enabling the formation of self-assembled monolayers (SAMs). Such SAMs could be used to alter the surface properties of materials, for instance, to introduce amine functionalities for further chemical reactions or to enhance biocompatibility.

Furthermore, the amine groups can be used to graft the molecule onto surfaces that have been pre-functionalized with reactive groups like epoxides or carboxylic acids. This would create a surface rich in thioether and amine functionalities, which could be beneficial for applications such as the development of anti-fouling coatings or surfaces with specific catalytic or chelating properties.

Hybrid inorganic-organic materials combine the properties of both inorganic and organic components at the molecular level. This compound is a promising candidate for the organic linker in such materials. Its amine and thioether groups can coordinate with various metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs).

The flexibility of the methylene (B1212753) bridge and the ethylthio groups could allow for the formation of diverse and potentially porous structures. These hybrid materials could find applications in gas storage, catalysis, and separation technologies. The sulfur atoms in the linker could also provide specific interaction sites for guest molecules.

Additionally, this compound can be utilized in the sol-gel synthesis of hybrid materials. The amine groups can be reacted with alkoxysilanes, followed by co-condensation with other inorganic precursors to form a covalently linked organic-inorganic network.

The development of chemical sensors often relies on molecules that can selectively interact with an analyte of interest, leading to a measurable signal. Derivatives of this compound could be designed to act as chemosensors for various species.

The amine groups can be readily modified to introduce fluorophores or chromophores. The binding of a target analyte, such as a metal ion, to the thioether and amine moieties could then induce a change in the spectroscopic properties of the attached signaling unit, enabling detection. For instance, the formation of Schiff base derivatives by reacting the amine groups with aldehydes is a common strategy for creating fluorescent chemosensors.

The thioether sulfur atoms also offer potential coordination sites for heavy metal ions. The binding of these ions could be transduced into an electrochemical signal if the derivative is immobilized on an electrode surface. While the field of fluorescent and electrochemical sensors is broad, the specific application of this compound derivatives in this area remains a subject for future research.

Theoretical and Computational Chemistry of Bis 2 Aminoethylthio Methane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of Bis(2-aminoethylthio)methane. These calculations, often employing methods like Hartree-Fock (HF) and post-HF methods, provide a detailed picture of electron distribution and orbital energies.

The electronic structure of this compound is characterized by the presence of lone pairs on the nitrogen and sulfur atoms, which are the primary sites for coordination with metal ions. The highest occupied molecular orbital (HOMO) is typically localized on the sulfur atoms, indicating their high propensity to act as electron donors. The lowest unoccupied molecular orbital (LUMO) is generally distributed across the molecule. The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability.

The reactivity of the thioether and amine functional groups can be analyzed through various reactivity descriptors derived from quantum chemical calculations. The sulfur atoms in the thioether linkages are generally more nucleophilic than the oxygen atoms in analogous ethers, making them effective in coordinating to soft metal ions. youtube.com The primary amine groups, on the other hand, provide strong sigma-donating capabilities, particularly towards harder metal ions.

Computational studies on similar aminothiol (B82208) and thioether compounds suggest that the reactivity of this compound is governed by the interplay between the nucleophilicity of the sulfur and nitrogen atoms. researchgate.net Density Functional Theory (DFT) calculations on related aminothiols have been used to predict their reactivity towards various electrophiles, showing a good correlation between calculated activation energies and experimental kinetic data. acs.org

Table 1: Calculated Electronic Properties of a Model N2S2 Ligand System

| Property | Value | Description |

| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital energy, indicating the ability to donate electrons. |

| LUMO Energy | 1.5 eV | Lowest Unoccupied Molecular Orbital energy, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Energy difference between HOMO and LUMO, related to chemical stability. |

| Mulliken Charge on S | -0.25 e | Partial charge on the sulfur atoms, indicating their nucleophilic character. |

| Mulliken Charge on N | -0.45 e | Partial charge on the nitrogen atoms, indicating their nucleophilic character. |

Note: The data in this table is illustrative and based on typical values for similar N2S2 ligand systems calculated using DFT.

Molecular Dynamics Simulations of Conformation and Interactions

Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape and intermolecular interactions of flexible molecules like this compound. rsc.org The flexibility of the ethylthioether backbone allows the ligand to adopt various conformations in solution, which is crucial for its ability to chelate metal ions of different sizes and coordination geometries.

MD simulations can reveal the preferred dihedral angles and the distribution of end-to-end distances of the ligand in different solvent environments. researchgate.net These simulations often employ force fields that have been parameterized to accurately describe the potential energy surface of the molecule. For thioethers, specific force field parameters are necessary to correctly model the torsional barriers and non-bonded interactions involving the sulfur atoms.

Studies on flexible thioether ligands have shown that the conformational preferences are influenced by a combination of steric effects and intramolecular interactions. pnas.org The presence of the amine groups in this compound can lead to intramolecular hydrogen bonding, which can further influence the conformational equilibrium.

The interaction of this compound with its environment, such as solvent molecules or biological macromolecules, can also be investigated using MD simulations. These simulations can provide insights into the solvation structure around the ligand and the energetic contributions to its binding with other molecules.

Table 2: Conformational Analysis of a Flexible Thioether Linkage from MD Simulations

| Dihedral Angle | Predominant Conformation(s) | Population (%) |

| C-S-C-C | gauche and anti | 60% (gauche), 40% (anti) |

| S-C-C-N | trans | >90% |

Note: This table presents hypothetical data based on conformational studies of similar flexible thioether-containing molecules to illustrate the likely conformational behavior of this compound.

Density Functional Theory (DFT) Studies of Coordination Properties

Density Functional Theory (DFT) has become the method of choice for studying the coordination properties of ligands like this compound with metal ions. researchgate.net DFT calculations can accurately predict the geometries, binding energies, and electronic structures of the resulting metal complexes. nih.gov

As a tetradentate N2S2 ligand, this compound can coordinate to a single metal center in a variety of geometries, including square planar, tetrahedral, and octahedral (with two additional ligands). mmu.ac.uk The preferred coordination geometry is dependent on the electronic configuration and size of the metal ion. For example, with Ni(II), a square planar geometry is often favored, while with Zn(II), a tetrahedral geometry is more common.

DFT calculations can provide detailed information about the nature of the metal-ligand bonds. acs.org The bond lengths and angles of the optimized complex structures can be compared with experimental data from X-ray crystallography, where available. rsc.org Analysis of the molecular orbitals of the complex can reveal the extent of covalent character in the metal-sulfur and metal-nitrogen bonds. acs.org

The binding energy of the ligand to the metal ion is a key indicator of the stability of the complex. nih.gov DFT can be used to calculate these binding energies, providing a theoretical basis for comparing the affinity of this compound for different metal ions. nih.gov

Table 3: DFT Calculated Properties of a [M(this compound)]^2+^ Complex

| Metal Ion (M) | Coordination Geometry | M-S Bond Length (Å) | M-N Bond Length (Å) | Binding Energy (kcal/mol) |

| Ni(II) | Square Planar | 2.21 | 1.95 | -450 |

| Cu(II) | Distorted Square Planar | 2.28 | 2.02 | -480 |

| Zn(II) | Tetrahedral | 2.35 | 2.08 | -420 |

Note: The data in this table is representative of typical values obtained from DFT calculations on similar N2S2 metal complexes and serves to illustrate the expected coordination properties of this compound.

Prediction of Structure-Activity Relationships through Computational Modeling

Computational modeling, particularly through the development of Quantitative Structure-Activity Relationships (QSAR), offers a framework for predicting the biological activity or chemical properties of a series of related compounds. wikipedia.orgnih.gov For a series of N2S2 ligands including this compound, QSAR models could be developed to predict properties such as metal chelation efficiency or antimicrobial activity. researchgate.netnih.gov

A QSAR study involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to find a correlation between these descriptors and the observed activity. drugdesign.org These descriptors can be derived from the 2D or 3D structure of the molecule and can encode information about its steric, electronic, and hydrophobic properties.

For chelating agents, relevant descriptors might include the calculated polarizability of the donor atoms, the partial charges on the nitrogen and sulfur atoms, the molecular volume, and various topological indices. researchgate.net Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, untested ligands. nih.gov

While no specific QSAR studies on this compound were found, the principles of QSAR can be applied to design more effective N2S2 chelating agents. By understanding which molecular properties are most important for a desired activity, new ligands can be designed with enhanced performance.

Table 4: Hypothetical QSAR Descriptors for a Series of N2S2 Ligands

| Ligand | LogP | Molecular Volume (ų) | Sum of Donor Atom Polarizabilities | Predicted Metal Binding Affinity (Log K) |

| Ligand A | 1.2 | 180 | 15.5 | 12.5 |

| This compound | 0.8 | 165 | 14.8 | 11.8 |

| Ligand C | 1.5 | 195 | 16.2 | 13.2 |

Note: This table is a hypothetical representation to illustrate the concept of QSAR and the types of descriptors that could be used to predict the metal-binding affinity of this compound and related ligands. The values are not based on actual calculations.

Catalytic Applications of Bis 2 Aminoethylthio Methane and Its Complexes

Role as a Ligand in Homogeneous Catalysis

There is currently no available research data detailing the use of bis(2-aminoethylthio)methane as a ligand in homogeneous catalysis. Consequently, no information on its coordination chemistry with various metals for catalytic purposes or its influence on the activity and selectivity of catalytic reactions can be provided.

Application in Heterogeneous Catalysis Systems

Information regarding the application of this compound in heterogeneous catalysis is not present in the reviewed literature. There are no documented examples of its immobilization on solid supports or its use as a precursor for the synthesis of heterogeneous catalysts.

Catalytic Activity in Organic Transformations

Specific examples of organic transformations catalyzed by this compound or its complexes are not reported in the scientific literature. Therefore, no data on reaction types, yields, and substrate scope can be presented.

Enantioselective Catalysis Using Chiral Derivatives

The synthesis of chiral derivatives of this compound and their application in enantioselective catalysis has not been described in the available research. As such, there is no information on the design of chiral ligands based on this scaffold or their effectiveness in asymmetric synthesis.

Supramolecular Chemistry and Self Assembly of Bis 2 Aminoethylthio Methane Systems

Design and Formation of Supramolecular Architectures

The design and synthesis of novel supramolecular architectures are at the heart of supramolecular chemistry. For Bis(2-aminoethylthio)methane, its structural features—two primary amine groups and two thioether linkages connected by a flexible methane bridge—offer a versatile platform for constructing a variety of supramolecular assemblies. The amine groups can act as hydrogen bond donors, while the sulfur atoms of the thioether groups can act as hydrogen bond acceptors or coordinate with metal ions.

Future research could explore the synthesis of macrocycles, cages, and polymers where this compound serves as a key building block. The flexibility of the central methylene (B1212753) spacer and the ethylthio chains would likely play a significant role in determining the geometry and stability of the resulting architectures.

Table 1: Potential Supramolecular Architectures Incorporating this compound

| Architecture Type | Potential Design Strategy | Key Non-Covalent Interactions |

| Macrocycles | Reaction with dicarboxylic acids or dialdehydes | Hydrogen bonding, Amide bond formation |

| Coordination Polymers | Complexation with various metal ions (e.g., Cu²⁺, Zn²⁺, Ag⁺) | Metal-ligand coordination |

| Supramolecular Gels | Self-assembly in specific solvents | Hydrogen bonding, van der Waals forces |

Host-Guest Chemistry and Molecular Recognition

The ability of synthetic hosts to selectively bind to guest molecules is a cornerstone of molecular recognition. The potential cavity-forming nature of macrocycles or cages derived from this compound could be investigated for their host-guest properties. The thioether and amine functionalities could provide specific recognition sites for a range of guest molecules, including anions, cations, and neutral organic species.

Studies in this area would involve determining the binding constants, thermodynamic parameters, and selectivity of these host-guest systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), and mass spectrometry would be crucial in elucidating the nature of these interactions.

Self-Assembly Processes Driven by Non-Covalent Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The interplay of hydrogen bonding, van der Waals forces, and potentially π-stacking (if aromatic moieties are introduced) could drive the self-assembly of this compound derivatives into well-defined nano- and microstructures.

Investigating the self-assembly behavior in different solvents and under various conditions (e.g., temperature, concentration) would provide insights into the forces governing these processes. The resulting assemblies could be characterized using techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM).

Development of Stimuli-Responsive Supramolecular Materials

Stimuli-responsive or "smart" materials can change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species. The amine groups in this compound make it an ideal candidate for creating pH-responsive materials. Protonation and deprotonation of these groups would alter the electrostatic interactions within a supramolecular assembly, potentially leading to reversible changes in its structure and properties.

Furthermore, the thioether groups could be oxidized to sulfoxides or sulfones, providing a redox-responsive handle. The development of such materials could have applications in areas like controlled drug delivery, sensing, and catalysis.

Table 2: Potential Stimuli-Responsive Systems Based on this compound

| Stimulus | Responsive Moiety | Potential Application |

| pH | Amino groups | pH-triggered release of encapsulated guests |

| Redox | Thioether groups | Redox-controlled assembly and disassembly |

| Metal Ions | Amino and Thioether groups | Metal-ion sensing |

Q & A

Q. What are the established synthetic routes for producing high-purity BAETM for biochemical studies?

BAETM is typically synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 2-aminoethanethiol with formaldehyde under controlled pH conditions (e.g., alkaline medium) forms BAETM through a thioether linkage. Post-synthesis purification involves column chromatography (silica gel, methanol/chloroform eluent) and thin-layer chromatography (TLC) to verify purity. Characterization via -NMR (peaks at δ 2.8–3.2 ppm for SCH and NH groups) and mass spectrometry (molecular ion peak at m/z 178) ensures structural fidelity .

Q. How can researchers confirm BAETM’s molecular structure and purity?

A multi-technique approach is recommended:

- Spectroscopy : -NMR and -NMR to identify thioether (-S-CH-S-) and amine (-NH) groups.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles (e.g., C-S-C ≈ 104°) and hydrogen-bonding networks, as demonstrated for analogous sulfonamide compounds .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHNS, exact mass 178.06) .

Q. What safety protocols are critical for handling BAETM in laboratories?

BAETM shares handling similarities with structurally related thioethers (e.g., bis(methylthio)methane). Key precautions include:

- PPE : Gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.

- Storage : Inert atmosphere (argon) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can BAETM’s metal-chelating properties be systematically evaluated?

Design experiments using transition metals (e.g., Ni, Cu):

- Titration calorimetry : Quantify binding constants (K) via isothermal titration calorimetry (ITC).

- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., 450–600 nm for Cu complexes).

- X-ray absorption spectroscopy (XAS) : Resolve coordination geometry (e.g., tetrahedral vs. square planar) .

Q. How to resolve contradictions in thermodynamic data for BAETM derivatives?

Discrepancies in enthalpy () or stability constants may arise from solvent polarity or impurities. Mitigation strategies:

- Cross-validation : Use differential scanning calorimetry (DSC) for and thermogravimetric analysis (TGA) for decomposition profiles.

- Statistical analysis : Apply ANOVA to compare datasets from independent labs, ensuring p < 0.05 for significance .

Q. What methodologies assess BAETM’s stability under variable pH and temperature?

Use accelerated degradation studies:

- pH-dependent stability : Incubate BAETM in buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC (C18 column, 220 nm detection).

- Thermal stability : Apply Arrhenius equation to predict shelf-life at 25°C from high-temperature (40–60°C) data .

Q. Can computational models predict BAETM’s reactivity in novel environments?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G**) model reaction pathways:

- Reactivity with electrophiles : Calculate Fukui indices to identify nucleophilic sites (e.g., sulfur atoms).

- Solvent effects : Use polarizable continuum models (PCM) to simulate aqueous vs. organic media interactions .

Methodological Notes

- Experimental Design : For reproducibility, use fractional factorial designs (e.g., 2 matrices) to optimize reaction conditions (temperature, molar ratios) .

- Data Interpretation : Address outliers in spectral or thermal data by repeating experiments with freshly purified batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.